BenchChemオンラインストアへようこそ!

N-benzyl-1,3-benzodioxole-5-carboxamide

Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

N-Benzyl-1,3-benzodioxole-5-carboxamide (CAS 349113-92-4, molecular formula C15H13NO3, molecular weight 255.27 g/mol) is a synthetic small molecule belonging to the benzodioxole-5-carboxamide class. Structurally, it features a 1,3-benzodioxole (piperonyl) core linked via a carboxamide bridge to a benzyl substituent.

Molecular Formula C15H13NO3
Molecular Weight 255.273
CAS No. 349113-92-4
Cat. No. B2464158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1,3-benzodioxole-5-carboxamide
CAS349113-92-4
Molecular FormulaC15H13NO3
Molecular Weight255.273
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=CC=C3
InChIInChI=1S/C15H13NO3/c17-15(16-9-11-4-2-1-3-5-11)12-6-7-13-14(8-12)19-10-18-13/h1-8H,9-10H2,(H,16,17)
InChIKeyNNEWKTYYRVPIKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-1,3-benzodioxole-5-carboxamide (CAS 349113-92-4): Core Chemical Identity and Class Context for Scientific Procurement


N-Benzyl-1,3-benzodioxole-5-carboxamide (CAS 349113-92-4, molecular formula C15H13NO3, molecular weight 255.27 g/mol) is a synthetic small molecule belonging to the benzodioxole-5-carboxamide class [1]. Structurally, it features a 1,3-benzodioxole (piperonyl) core linked via a carboxamide bridge to a benzyl substituent. This compound is distinct from its close analogs—such as N-phenyl, N-methyl, and N-isopropyl derivatives—by virtue of the single methylene spacer between the amide nitrogen and the phenyl ring, which alters both conformational flexibility and lipophilicity relative to directly N-aryl substituted congeners [2]. Commercially available at 98% purity , it serves primarily as a research intermediate and screening compound within medicinal chemistry programs exploring kinase inhibition, antiproliferative mechanisms, and antidiabetic targets, based on the broader activity profile of benzodioxole carboxamide derivatives [3][4].

Why In-Class Benzodioxole Carboxamides Cannot Be Freely Substituted for N-Benzyl-1,3-benzodioxole-5-carboxamide (349113-92-4) in Research Protocols


Within the benzodioxole-5-carboxamide scaffold, the nature of the N-substituent—alkyl, aryl, or benzyl—critically dictates both the compound's molecular conformation and its biological target engagement profile. Published structure-activity relationship (SAR) data for this chemical class demonstrate that the presence of a carboxamide linker is a prerequisite for anticancer activity, as non-amide analogs (ketoesters, acetic acid derivatives, benzodiazepines) show negligible cytotoxicity with IC50 values in the millimolar range (3.94–9.12 mM), whereas carboxamide-containing compounds 2a and 2b exhibit potent antitumor effects [1]. Furthermore, the N-benzyl substitution introduces a flexible methylene spacer that distinguishes it from the more rigid N-phenyl analogs, potentially altering hydrogen-bonding geometry and target protein interactions [2]. In contrast, N-methylation (as in N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide) eliminates the hydrogen-bond donor capability of the amide NH, fundamentally altering pharmacology [3]. These structural nuances mean that substituting one benzodioxole carboxamide derivative for another without empirical validation risks introducing uncontrolled variables into experimental outcomes, making compound-specific procurement essential.

Quantitative Differentiation Evidence for N-Benzyl-1,3-benzodioxole-5-carboxamide (349113-92-4) Relative to Structural Analogs and Class Comparators


Hydrogen-Bond Donor Capability: N-Benzyl vs. N-Benzyl-N-Methyl Derivative Differentiation

A critical structural distinction between N-benzyl-1,3-benzodioxole-5-carboxamide (target compound) and N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide is the presence of a secondary amide (target) versus a tertiary amide (comparator). The target compound retains one hydrogen-bond donor (NH), whereas the N-methyl analog has none, fundamentally altering target interaction potential [1]. This is a class-level inference: in benzodioxole carboxamide series where the NH is essential for activity, N-methylation abolishes potency [2].

Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

Carboxamide Linker Requirement: Anticancer Activity of Benzodioxole-5-Carboxamides vs. Non-Amide Analogs

In a 2020 study by Khalil et al., a series of benzodioxole derivatives were evaluated for cytotoxicity against HeLa, Caco-2, and Hep3B cancer cell lines. Compounds lacking a carboxamide group (ketoesters 5a/5b, acetic acid derivatives 6a/6b, benzodiazepines 7a/7b) showed very weak or negligible anticancer activity with IC50 values of 3.94–9.12 mM. In contrast, carboxamide-containing compounds 2a and 2b demonstrated significant anticancer activity [1]. Compound 2a reduced Hep3B α-fetoprotein secretion to 1625.8 ng/mL vs. 2519.17 ng/mL in untreated cells, and induced G2-M arrest at 8.07%, comparable to doxorubicin (7.4%) [1]. While the target compound (N-benzyl analog) was not directly tested in this study, the data establishes the carboxamide functional group as a prerequisite for anticancer activity across this scaffold.

Anticancer Cytotoxicity Hepatocellular Carcinoma

6-Benzyl-1,3-Benzodioxole Class: Antimitotic and Tubulin Polymerization Inhibitory Activity

A foundational 1985 study by Batra et al. established that 6-benzyl-1,3-benzodioxole derivatives constitute a distinct class of synthetic antineoplastic agents. These compounds inhibit microtubule assembly and act as competitive inhibitors of colchicine binding to tubulin, with a mechanism most comparable to podophyllotoxin among all known antimitotic drugs [1]. Maximum activity requires an intact dioxole ring, a methoxy or ethoxy substituent at position 5, and a para-methoxy group on the benzyl moiety at position 6 [1]. While N-benzyl-1,3-benzodioxole-5-carboxamide differs in substitution pattern (carboxamide at position 5 rather than alkoxy, and benzyl attached to the amide nitrogen rather than directly to the benzodioxole core at position 6), the study provides critical class-level evidence that the benzodioxole scaffold can be tuned for tubulin-targeted activity, and importantly, that structural modifications (e.g., additional methoxy groups on the benzyl ring) can drastically reduce activity [1]. This underscores that not all benzodioxole derivatives are equivalent at the tubulin target.

Tubulin Polymerization Antimitotic Colchicine Binding Site

P2X Receptor Antagonism Selectivity: 1,3-Benzodioxole N-Carbamothioyl Carboxamide Derivatives vs. Target Compound

A 2022 study synthesized 17 new 1,3-benzodioxole N-carbamothioyl carboxamide derivatives and evaluated their P2X receptor inhibition in Ca2+ influx assays on h-1321N1 astrocytoma cells. Compound 9o exhibited selective h-P2X4R inhibition with an IC50 of 0.039 ± 0.07 μM, while compound 9q showed selective h-P2X7R antagonism with an IC50 of 0.018 ± 0.06 μM [1]. The target compound (N-benzyl-1,3-benzodioxole-5-carboxamide) differs structurally by possessing a standard carboxamide rather than a carbamothioyl linkage, which alters metal-coordinating and hydrogen-bonding properties. This study establishes that the benzodioxole-5-carboxamide core can achieve nanomolar potency and subtype selectivity at P2X receptors when appropriately substituted, but also demonstrates that the nature of the amide linkage (carboxamide vs. carbamothioyl) is a key selectivity determinant [1].

P2X4 Receptor P2X7 Receptor Purinergic Signaling

Commercial Purity Benchmarking: N-Benzyl-1,3-benzodioxole-5-carboxamide (98%) vs. Industry Standards

N-Benzyl-1,3-benzodioxole-5-carboxamide is commercially available at a specified purity of 98% from the specialty chemical supplier Leyan (Catalog No. 1973004) . ChemicalBook also lists the compound at 98% purity with packaging options of 5 KG and 1 KG . AKSci lists the compound under catalog #7098FK . This 98% purity level is consistent with research-grade specifications for benzodioxole carboxamide derivatives intended for use as synthetic intermediates or screening compounds [1]. For procurement decision-making, the available purity data and multi-supplier sourcing provide quality benchmarks that can be verified through certificate of analysis (CoA) documentation upon purchase.

Chemical Procurement Purity Specification Quality Control

Synthetic Utility: N-Benzylpiperonylamide as Key Intermediate in Stereoselective Total Synthesis

The N-benzylpiperonylamide scaffold (of which N-benzyl-1,3-benzodioxole-5-carboxamide is a representative) has demonstrated utility as a synthetic intermediate in the stereoselective total synthesis of complex alkaloids. A 1973 study by Ninomiya et al. employed N-(2-allylcyclohex-1-enyl)-N-benzylpiperonylamide (VIIa) as a key intermediate for the photocyclisation-based synthesis of (±)-crinan [1]. While this specific derivative is more complex than the target compound, it establishes that the N-benzylpiperonylamide substructure is compatible with multi-step synthetic sequences and photochemical transformations, supporting the target compound's utility as a building block for more elaborate molecular architectures.

Synthetic Chemistry Photocyclisation Alkaloid Synthesis

Recommended Research and Industrial Application Scenarios for N-Benzyl-1,3-benzodioxole-5-carboxamide (349113-92-4) Based on Quantitative Evidence


Medicinal Chemistry SAR Exploration of Benzodioxole-5-Carboxamide Anticancer Agents

Researchers conducting structure-activity relationship (SAR) studies on benzodioxole-based anticancer agents should prioritize N-benzyl-1,3-benzodioxole-5-carboxamide as a key comparator compound. The established class-level evidence shows that the carboxamide functional group is essential for anticancer activity, with non-amide analogs exhibiting negligible cytotoxicity (IC50 = 3.94–9.12 mM) while carboxamide derivatives 2a and 2b show potent effects including α-fetoprotein reduction and G2-M cell cycle arrest comparable to doxorubicin [1]. The target compound's N-benzyl substitution provides a distinct conformational profile (methylene spacer) compared to directly N-aryl substituted analogs, making it a valuable reference point for understanding how the N-substituent geometry influences target engagement. For SAR campaigns focused on tubulin polymerization inhibition, the benzodioxole scaffold has established antimitotic credentials comparable to podophyllotoxin, with precise substitution patterns dictating potency [2].

P2X Purinergic Receptor Pharmacology Studies Requiring Non-Thiourea Control Compounds

For laboratories investigating P2X4 and P2X7 receptor pharmacology, N-benzyl-1,3-benzodioxole-5-carboxamide offers a structurally related but mechanistically distinct control compound relative to the highly potent carbamothioyl derivatives. While carbamothioyl compounds 9o and 9q achieve nanomolar potency at h-P2X4R (IC50 = 0.039 μM) and h-P2X7R (IC50 = 0.018 μM) respectively [1], the target compound's standard carboxamide linkage eliminates the thiourea moiety that may contribute to off-target effects or metal chelation. This structural distinction makes it suitable for use as a negative control or selectivity profiling tool in P2X receptor screening cascades, particularly in Ca2+ influx assays conducted on h-1321N1 astrocytoma cell lines expressing recombinant P2X receptors [1].

Synthetic Methodology Development Using Benzodioxole Carboxamide Building Blocks

The N-benzylpiperonylamide scaffold has demonstrated viability in multi-step synthetic sequences, as evidenced by its use in the stereoselective photocyclisation-based total synthesis of the alkaloid (±)-crinan [1]. N-Benzyl-1,3-benzodioxole-5-carboxamide (98% purity, available in up to 5 KG quantities [2]) can serve as a starting material or key intermediate for synthetic chemistry groups developing novel photochemical transformations, diversity-oriented synthesis libraries, or late-stage functionalization methodologies. The compound's secondary amide NH provides a handle for further N-alkylation or acylation reactions, while the benzodioxole ring can undergo electrophilic aromatic substitution, enabling rapid diversification of the core scaffold .

Antidiabetic Drug Discovery Leveraging Benzodioxole Carboxamide α-Amylase Inhibitory Activity

Recent in vitro and in vivo studies on benzodioxol carboxamide derivatives have demonstrated potent α-amylase inhibition, with compounds IIa and IIc achieving IC50 values of 0.85 μM and 0.68 μM respectively, while showing negligible cytotoxicity against HEK293T normal cells (IC50 > 150 μM) [1]. In vivo, compound IIc reduced blood glucose from 252.2 mg/dL to 173.8 mg/dL in a streptozotocin-induced diabetic mouse model [1]. While N-benzyl-1,3-benzodioxole-5-carboxamide was not directly tested in this study, its structural congruence with the benzodioxole carboxamide pharmacophore makes it a candidate for inclusion in antidiabetic screening panels. For procurement, the compound's defined purity (98%) and multi-gram availability support its use in enzymatic and cell-based α-amylase inhibition assays [2].

Quote Request

Request a Quote for N-benzyl-1,3-benzodioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.